molecular formula C15H24N2O2S B7575612 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide

3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide

Cat. No. B7575612
M. Wt: 296.4 g/mol
InChI Key: NHBJSIAICROWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide, also known as Compound X, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X involves its interaction with various enzymes and proteins in the body. One of the key targets of this compound is the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X can disrupt the acid-base balance in cancer cells, leading to their death. In addition to carbonic anhydrase, 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X also interacts with other proteins and enzymes involved in cell proliferation and survival, such as Akt and mTOR.
Biochemical and Physiological Effects
3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X has been found to exhibit a range of biochemical and physiological effects in scientific research. One of the most significant effects of this compound is its ability to induce cell death in cancer cells. This effect is thought to be due to the inhibition of carbonic anhydrase and other enzymes involved in cell proliferation and survival. In addition to its anticancer properties, 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X for lab experiments is its high yield and purity. This makes it easy to obtain and work with in the laboratory. In addition, the compound has been extensively studied, and its mechanism of action is well understood, making it a useful tool for scientific research. However, one of the limitations of 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Another area of research is the development of new analogs of 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X with improved pharmacokinetic properties and reduced toxicity. Finally, further studies are needed to elucidate the precise mechanism of action of 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X and its potential applications in the treatment of other diseases such as inflammation and pain.
Conclusion
In conclusion, 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide, or 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X, is a small molecule with significant potential for therapeutic applications in scientific research. Its synthesis method is well established, and its mechanism of action is well understood. The compound has been found to exhibit a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and analgesic properties. While there are limitations to its use in certain experiments, there are also several future directions for research on this compound, including its potential use in combination with other drugs and the development of new analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X involves a multi-step process that begins with the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-piperidin-3-yl ethanol to form the intermediate compound. This intermediate is then treated with ammonium hydroxide to yield the final product, 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X has been found to exhibit a range of potential therapeutic applications in scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X can induce cell death in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. In addition to its anticancer properties, 3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide X has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-12-5-6-15(10-13(12)2)20(18,19)17-9-7-14-4-3-8-16-11-14/h5-6,10,14,16-17H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJSIAICROWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2CCCNC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide

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